molecular formula C17H19N5OS B2933165 2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1797143-84-0

2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2933165
CAS No.: 1797143-84-0
M. Wt: 341.43
InChI Key: BQSADODHXNSHRM-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, a scaffold widely studied for its antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb) . Its structure features:

  • 2-methyl substitution on the imidazo[1,2-a]pyridine core, which enhances metabolic stability and binding interactions .
  • 3-carboxamide group, critical for potency due to hydrogen-bonding interactions with biological targets .
  • 1-(1,3-thiazol-2-yl)piperidin-4-yl side chain, which modulates lipophilicity and target engagement .

Properties

IUPAC Name

2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-15(22-8-3-2-4-14(22)19-12)16(23)20-13-5-9-21(10-6-13)17-18-7-11-24-17/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSADODHXNSHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor. This reaction is facilitated by potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and imidazo[1,2-a]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine ring can also participate in binding interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Positional Isomerism and Activity

The 3-carboxamide position is essential for antitubercular activity, as demonstrated by:

  • Imidazo[1,2-a]pyridine-2-carboxamide (12) : Exhibited a 350-fold lower potency (MIC = 70 μM) compared to its 3-carboxamide isomer (MIC = 0.2 μM) .

Substituent Effects on the Imidazo[1,2-a]pyridine Core

Compound Substituents (X, Y) MIC (μM) vs. Mtb Key Features Reference
Target compound X = 2-methyl N/A* Thiazole-piperidine side chain
IMB-1402 derivatives X = 2,6-dimethyl 0.02–0.5 Enhanced potency with electron-donating groups
Q203 (Telacebec) X = 2-ethyl, Cl 0.002–0.007 Clinical candidate targeting cytochrome bc1
Compound 12 2-carboxamide 70 Inactive isomer

*Specific MIC data for the target compound is unavailable in provided evidence.

  • 2-Methyl vs. 2-Ethyl Substitution : The 2-ethyl group in Q203 improves metabolic stability and potency (MIC = 0.002–0.007 μM) compared to simpler alkyl groups .
  • Halogenation : 6-Chloro substitution (e.g., Q203) enhances target binding and reduces off-target effects .

Side Chain Modifications

The piperidin-4-yl side chain significantly impacts pharmacokinetics and target engagement:

  • 1-(2-Methoxyethyl)piperidin-4-yl (e.g., compound 14 ): Increased solubility but reduced antitubercular activity (MIC > 10 μM) compared to aromatic substituents .
  • 4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl (Q203): Balances lipophilicity (LogP = 3.9) and membrane permeability, achieving nanomolar potency .
  • 1-(1,3-Thiazol-2-yl)piperidin-4-yl (target compound): The thiazole ring may enhance π-π stacking or hydrogen bonding with bacterial targets, though direct activity data is lacking .

Pharmacokinetic Considerations

  • Lipophilicity : Reduced lipophilicity in N-benzylic IPAs improves aqueous solubility and bioavailability .
  • Metabolic Stability : 2-Methyl and 2-ethyl substitutions mitigate oxidative metabolism, extending half-life .

Biological Activity

The compound 2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and specific case studies highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C13H15N3S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{S}

This compound features a thiazole moiety linked to a piperidine ring and an imidazo[1,2-a]pyridine backbone. The synthesis typically involves multi-step organic reactions starting from commercially available precursors. The synthesis pathway can include the formation of the thiazole ring through Hantzsch thiazole synthesis and subsequent coupling with the piperidine derivative.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, revealing significant potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show IC50 values in the low micromolar range against leukemia cell lines such as K562 and HL60, indicating promising anticancer properties .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis. In a comparative study, derivatives exhibited MIC values as low as 0.10 μM against multidrug-resistant strains .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : Binding to various receptors could modulate signaling pathways associated with cell proliferation and apoptosis.

Case Study 1: Antileukemic Activity

In a study evaluating the antiproliferative effects against leukemia cell lines, this compound was tested alongside established chemotherapeutic agents. The results indicated that this compound exhibited an IC50 comparable to standard treatments, highlighting its potential as an alternative therapeutic agent in leukemia management .

Case Study 2: Antitubercular Activity

Another study focused on the antitubercular properties of imidazo[1,2-a]pyridine derivatives found that certain compounds within this class showed significant inhibition against Mycobacterium tuberculosis with MIC values ranging from 0.05 to 0.19 μM. This suggests that modifications to the imidazo[1,2-a]pyridine structure can enhance efficacy against resistant strains .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC (μM)Reference
AnticancerK562 (Leukemia)5.0
AnticancerHL60 (Leukemia)4.8
AntitubercularM. tuberculosis0.10 - 0.19
AntimicrobialVarious Bacterial Strains>128

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